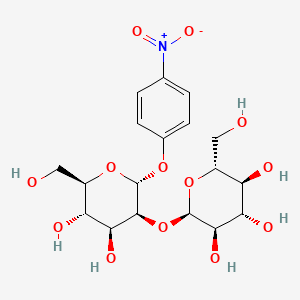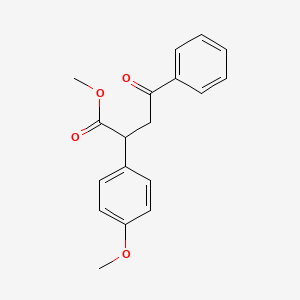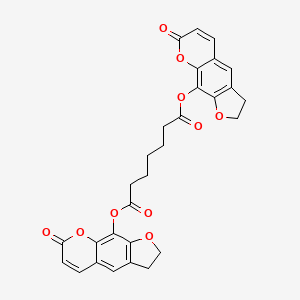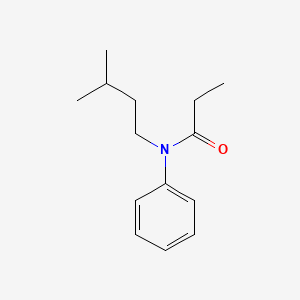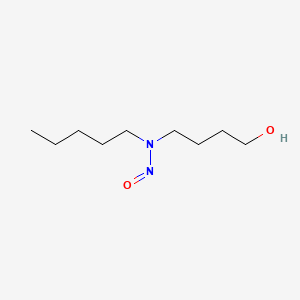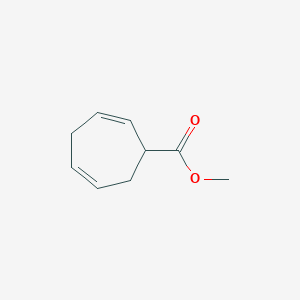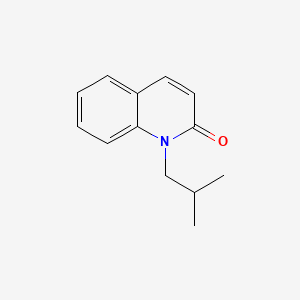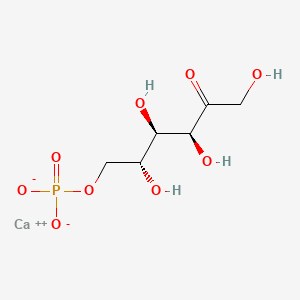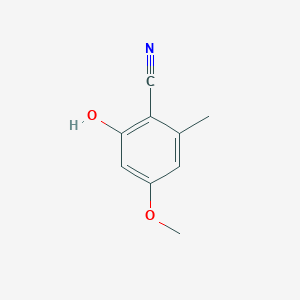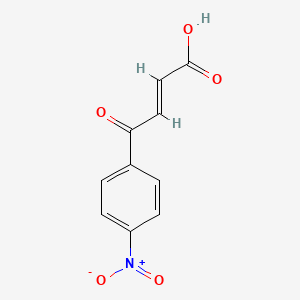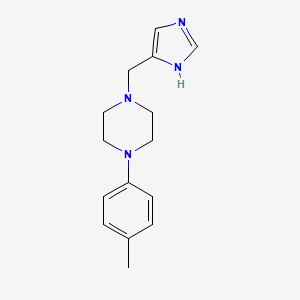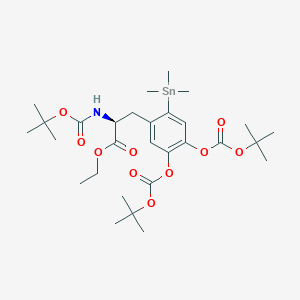
N-(tert-butoxycarbonyl)-3,4-di(tert-butoxycarbonyloxy)-6-(trimethylstannyl)-L-phenylalanine ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butoxycarbonyl)-3,4-di(tert-butoxycarbonyloxy)-6-(trimethylstannyl)-L-phenylalanine ethyl ester is a complex organic compound that features multiple protective groups and a trimethylstannyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-3,4-di(tert-butoxycarbonyloxy)-6-(trimethylstannyl)-L-phenylalanine ethyl ester typically involves multiple steps, including the protection of functional groups and the introduction of the trimethylstannyl group. One common approach is to start with L-phenylalanine and introduce the tert-butoxycarbonyl (Boc) protecting groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The trimethylstannyl group can be introduced via a stannylation reaction using trimethyltin chloride (Me3SnCl) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
化学反应分析
Types of Reactions
N-(tert-butoxycarbonyl)-3,4-di(tert-butoxycarbonyloxy)-6-(trimethylstannyl)-L-phenylalanine ethyl ester can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting groups using acids such as trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: The trimethylstannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Palladium catalysts, various nucleophiles.
Oxidation and Reduction: Common oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride).
Major Products Formed
Deprotection: Removal of Boc groups yields the free amine.
Substitution: Introduction of new functional groups in place of the trimethylstannyl group.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.
科学研究应用
N-(tert-butoxycarbonyl)-3,4-di(tert-butoxycarbonyloxy)-6-(trimethylstannyl)-L-phenylalanine ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: May serve as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(tert-butoxycarbonyl)-3,4-di(tert-butoxycarbonyloxy)-6-(trimethylstannyl)-L-phenylalanine ethyl ester depends on its specific application. In general, the compound can interact with biological molecules through its functional groups, leading to various biochemical effects. The Boc protecting groups can be removed to reveal reactive sites that can form covalent bonds with target molecules. The trimethylstannyl group can participate in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds.
相似化合物的比较
Similar Compounds
N-(tert-butoxycarbonyl)-L-phenylalanine: A simpler compound with only one Boc protecting group.
3,4-di(tert-butoxycarbonyloxy)-L-phenylalanine: Lacks the trimethylstannyl group.
6-(trimethylstannyl)-L-phenylalanine: Does not have the Boc protecting groups.
Uniqueness
N-(tert-butoxycarbonyl)-3,4-di(tert-butoxycarbonyloxy)-6-(trimethylstannyl)-L-phenylalanine ethyl ester is unique due to the combination of multiple Boc protecting groups and the trimethylstannyl moiety. This combination allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C29H47NO10Sn |
|---|---|
分子量 |
688.4 g/mol |
IUPAC 名称 |
ethyl (2S)-3-[4,5-bis[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C26H38NO10.3CH3.Sn/c1-11-32-20(28)17(27-21(29)35-24(2,3)4)14-16-12-13-18(33-22(30)36-25(5,6)7)19(15-16)34-23(31)37-26(8,9)10;;;;/h13,15,17H,11,14H2,1-10H3,(H,27,29);3*1H3;/t17-;;;;/m0..../s1 |
InChI 键 |
ISDCVYKKFXCSCX-UYVPJCOTSA-N |
手性 SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C=C1[Sn](C)(C)C)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
规范 SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1[Sn](C)(C)C)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


